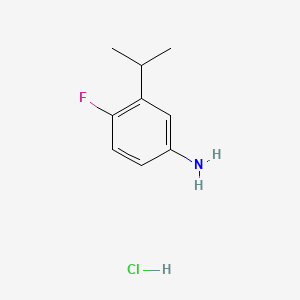

4-Fluoro-3-(propan-2-yl)aniline hydrochloride

Description

4-Fluoro-3-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H12FN·HCl. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluorine atom and the hydrogen atom in the meta position is replaced by an isopropyl group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Properties

Molecular Formula |

C9H13ClFN |

|---|---|

Molecular Weight |

189.66 g/mol |

IUPAC Name |

4-fluoro-3-propan-2-ylaniline;hydrochloride |

InChI |

InChI=1S/C9H12FN.ClH/c1-6(2)8-5-7(11)3-4-9(8)10;/h3-6H,11H2,1-2H3;1H |

InChI Key |

DZMSSOGMHQQSRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(propan-2-yl)aniline hydrochloride typically involves the following steps:

Nitration: The starting material, 4-fluoroacetophenone, undergoes nitration to form 4-fluoro-3-nitroacetophenone.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Alkylation: The resulting 4-fluoro-3-aminophenone is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-3-(propan-2-yl)aniline.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rates and yields. Additionally, advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(propan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of 4-fluoro-3-(propan-2-yl)nitrobenzene.

Reduction: Formation of 4-fluoro-3-(propan-2-yl)aniline.

Substitution: Formation of 4-hydroxy-3-(propan-2-yl)aniline.

Scientific Research Applications

4-Fluoro-3-(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission.

Pathways Involved: It modulates the activity of enzymes such as monoamine oxidase and receptors such as serotonin and dopamine receptors, leading to altered neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

4-Fluoroaniline: A precursor to various pharmaceuticals and agrochemicals.

3-Fluoro-4-(propan-2-yl)aniline: A structural isomer with different chemical properties.

4-(propan-2-yl)-3-(trifluoromethyl)aniline hydrochloride: A compound with similar applications but different reactivity due to the presence of trifluoromethyl group.

Uniqueness

4-Fluoro-3-(propan-2-yl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and isopropyl groups enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug synthesis.

Biological Activity

4-Fluoro-3-(propan-2-yl)aniline hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H12ClFN

- Molecular Weight : 201.66 g/mol

- CAS Number : 2680534-34-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology and toxicology.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of aniline can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects due to its structural characteristics .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Preliminary findings suggest that this compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways. For example, it has been noted that compounds targeting Bcl-2 family proteins can enhance apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to alterations in cellular processes, including apoptosis and proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of aniline, including halogenated variants, exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of fluorine in the structure may enhance lipophilicity, facilitating membrane penetration.

- Cytotoxic Studies : In vitro assays have shown that this compound can reduce cell viability in specific cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's effectiveness varied based on concentration and exposure time .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| 4-Fluoroaniline | Moderate | High | Apoptosis induction via Bcl-xL inhibition |

| 3-(Propan-2-yl)aniline | Low | Moderate | Cell cycle arrest |

| 4-Chloro-3-(propan-2-yl)aniline | High | High | DNA damage response |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.